molecular formula C36H45N3Na4O14P2S2 B12370002 Cy5-ALN

Cy5-ALN

Cat. No.: B12370002
M. Wt: 961.8 g/mol
InChI Key: JBMWQJCZZHRUJN-UHFFFAOYSA-J
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Description

Cy5-ALN, also known as Alendronate-Cy5, is a fluorescently labeled bisphosphonate probe. It is a conjugate of the near-infrared fluorescent dye Cy5.5 and alendronate, a bisphosphonate that targets bone. This compound is primarily used in scientific research for imaging and targeting bone tissues, particularly in the context of bone-related diseases and cancer metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5-ALN involves the conjugation of Cy5.5 dye to alendronate. The process typically includes the following steps:

    Activation of Cy5.5 Dye: The Cy5.5 dye is activated using a suitable coupling agent such as N-hydroxysuccinimide (NHS) to form an NHS ester.

    Conjugation with Alendronate: The activated Cy5.5 dye is then reacted with alendronate under controlled conditions to form the this compound conjugate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cy5-ALN primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

The major product formed from the conjugation reaction is this compound. In binding studies, the major product is the this compound-hydroxyapatite complex .

Mechanism of Action

Cy5-ALN exerts its effects through the following mechanisms:

    Bone Targeting: The bisphosphonate group of alendronate binds to hydroxyapatite in bone, allowing the compound to specifically target bone tissues.

    Fluorescence Imaging: The Cy5.5 dye emits near-infrared fluorescence, enabling the visualization of bone tissues in vivo.

    Cellular Binding: this compound binds to mineralized bone matrix and osteoblasts, facilitating the study of bone formation and remodeling.

Comparison with Similar Compounds

Similar Compounds

    Cy3-ALN: A similar compound where Cy3 dye is conjugated to alendronate. It emits fluorescence in the visible spectrum.

    Cy7-ALN: Another similar compound with Cy7 dye conjugated to alendronate, emitting fluorescence in the near-infrared spectrum.

Uniqueness of Cy5-ALN

    Near-Infrared Fluorescence: this compound emits fluorescence in the near-infrared region, which allows for deeper tissue penetration and reduced background fluorescence compared to visible light-emitting dyes.

    High Binding Affinity: this compound has a high binding affinity for hydroxyapatite, making it highly effective for bone-targeting applications.

Properties

Molecular Formula

C36H45N3Na4O14P2S2

Molecular Weight

961.8 g/mol

IUPAC Name

tetrasodium;(2E)-1-[6-[[4-hydroxy-4-[hydroxy(oxido)phosphoryl]-4-phosphonatobutyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C36H49N3O14P2S2.4Na/c1-34(2)27-23-25(56(48,49)50)16-18-29(27)38(5)31(34)13-8-6-9-14-32-35(3,4)28-24-26(57(51,52)53)17-19-30(28)39(32)22-11-7-10-15-33(40)37-21-12-20-36(41,54(42,43)44)55(45,46)47;;;;/h6,8-9,13-14,16-19,23-24,41H,7,10-12,15,20-22H2,1-5H3,(H6-,37,40,42,43,44,45,46,47,48,49,50,51,52,53);;;;/q;4*+1/p-4

InChI Key

JBMWQJCZZHRUJN-UHFFFAOYSA-J

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCC(O)(P(=O)(O)[O-])P(=O)([O-])[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCC(O)(P(=O)(O)[O-])P(=O)([O-])[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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